molecular formula C11H13N5O5 B8332187 4,6-dimethoxy-2-(2-(4-nitro-1H-pyrazol-1-yl)ethoxy)pyrimidine

4,6-dimethoxy-2-(2-(4-nitro-1H-pyrazol-1-yl)ethoxy)pyrimidine

Cat. No.: B8332187
M. Wt: 295.25 g/mol
InChI Key: MKMKFERNAMDYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethoxy-2-(2-(4-nitro-1H-pyrazol-1-yl)ethoxy)pyrimidine is a useful research compound. Its molecular formula is C11H13N5O5 and its molecular weight is 295.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13N5O5

Molecular Weight

295.25 g/mol

IUPAC Name

4,6-dimethoxy-2-[2-(4-nitropyrazol-1-yl)ethoxy]pyrimidine

InChI

InChI=1S/C11H13N5O5/c1-19-9-5-10(20-2)14-11(13-9)21-4-3-15-7-8(6-12-15)16(17)18/h5-7H,3-4H2,1-2H3

InChI Key

MKMKFERNAMDYHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OCCN2C=C(C=N2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 2-(4-nitro-1H-pyrazol-1-yl)ethanol (1.90 g, 12.02 mmol) in THF (60 mL), NaH (673 mg, 16.82 mmol, 60%) was added and the solution was stirred for 5 min at 0° C., then the ice bath was removed and the reaction mixture was stirred at rt for 30 min, before 2-chloro-4,6-dimethoxypyrimidine (2.31 g, 13.22 mmol) was added. After 40 min at rt, the reaction mixture was quenched with water and the org. solvent was removed in vacuo. The aq. layer was extracted with DCM (1×), then acidified with 1 N HCl-solution to pH 2, and extracted with DCM (2×). The combined org. layers were washed with brine, dried (MgSO4), filtered and the solvent removed under reduced pressure. Purification by crystallization (DCM-hept-mixture) yielded 4,6-dimethoxy-2-(2-(4-nitro-1H-pyrazol-1-yl)ethoxy)pyrimidine as a beige solid. LC-MS conditions A: tR=0.88 min, [M+H]+=295.98.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
673 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two

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